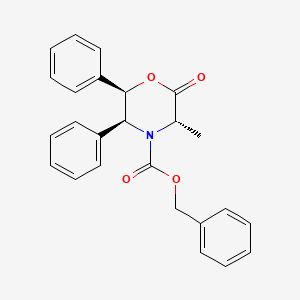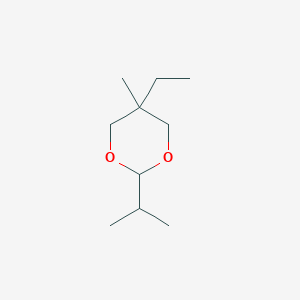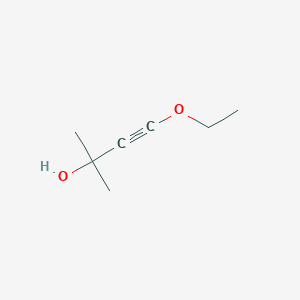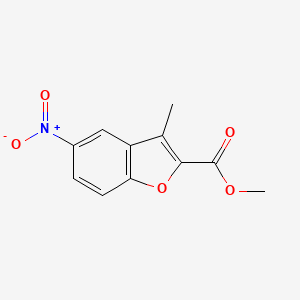
(2,3-Difluoro-4-methylphenyl)(thiomorpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Difluoro-4-methylphenyl)(thiomorpholino)methanone is an organic compound with the molecular formula C12H13F2NOS It is characterized by the presence of a difluoromethylphenyl group and a thiomorpholino group attached to a methanone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Difluoro-4-methylphenyl)(thiomorpholino)methanone typically involves the reaction of 2,3-difluoro-4-methylbenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2,3-Difluoro-4-methylphenyl)(thiomorpholino)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2,3-Difluoro-4-methylphenyl)(thiomorpholino)methanone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2,3-Difluoro-4-methylphenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the difluoromethylphenyl group enhances its binding affinity and specificity, while the thiomorpholino group can influence its solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,3-Difluorophenyl)(thiomorpholino)methanone
- (3-Fluoro-2-methylphenyl)(thiomorpholino)methanone
Uniqueness
(2,3-Difluoro-4-methylphenyl)(thiomorpholino)methanone is unique due to the presence of both difluoromethyl and thiomorpholino groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H13F2NOS |
|---|---|
Molekulargewicht |
257.30 g/mol |
IUPAC-Name |
(2,3-difluoro-4-methylphenyl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C12H13F2NOS/c1-8-2-3-9(11(14)10(8)13)12(16)15-4-6-17-7-5-15/h2-3H,4-7H2,1H3 |
InChI-Schlüssel |
BPZJOVNWHKAHPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C(=O)N2CCSCC2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione](/img/structure/B14016660.png)
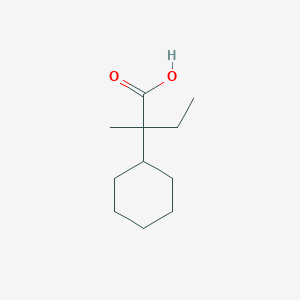
![2'-Chloro-5'-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7'-pyrrolo[3,2-d]pyrimidin]-6'(5'H)-one](/img/structure/B14016675.png)

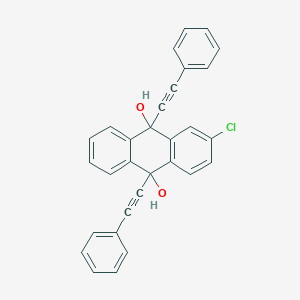
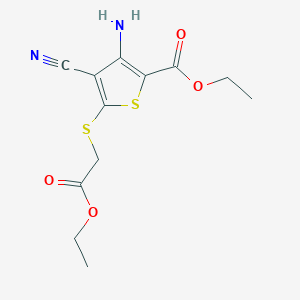
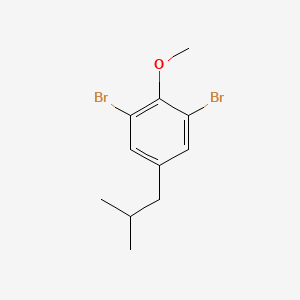
![Benzo[b]phenanthridin-5(6h)-one](/img/structure/B14016706.png)
